4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde
CAS No.:
Cat. No.: VC13544574
Molecular Formula: C13H16FNO
Molecular Weight: 221.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16FNO |
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Molecular Weight | 221.27 g/mol |
IUPAC Name | 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde |
Standard InChI | InChI=1S/C13H16FNO/c14-13-5-4-11(10-16)12(8-13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2 |
Standard InChI Key | BICAXLCWOZISGE-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |
Canonical SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol. The structure comprises a benzaldehyde backbone substituted with a fluorine atom at the para position and a piperidin-1-ylmethyl group at the ortho position. The piperidine ring introduces steric and electronic effects that influence reactivity, particularly in nucleophilic and electrophilic substitution reactions.
Table 1: Key Structural Features
Feature | Description |
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Aldehyde group | Reactivity toward nucleophiles (e.g., Grignard reagents, amines). |
Fluorine substitution | Electron-withdrawing effect, enhancing electrophilic aromatic substitution. |
Piperidine moiety | Six-membered amine ring contributing to solubility and hydrogen bonding. |
Synthetic Routes and Methodologies
Proposed Synthesis Pathways
While no direct synthetic protocols for 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde are documented in the literature, analogous compounds suggest feasible routes:
Mannich Reaction
A Mannich reaction could introduce the piperidine moiety to 4-fluoro-2-methylbenzaldehyde. This would involve reacting the aldehyde with piperidine and formaldehyde under acidic or basic conditions:
This method is widely used for introducing amine-containing side chains to aromatic systems .
Nucleophilic Substitution
Bromination of 4-fluoro-2-methylbenzaldehyde at the methyl group, followed by displacement with piperidine:
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Bromination:
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Substitution:
This route avoids hazardous intermediates like 2-bromo-5-fluorotoluene, aligning with green chemistry principles .
Physicochemical Properties
Predicted Physical Properties
Based on structural analogs:
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Melting Point: Estimated 80–90°C (similar to 4-fluoro-2-methylbenzonitrile derivatives) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and amine groups.
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Boiling Point: ~300°C (extrapolated from benzaldehyde derivatives).
Table 2: Comparative Solubility Data
Solvent | Solubility (mg/mL) |
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Water | <1 |
Ethanol | 10–20 |
Dichloromethane | 50–100 |
Spectroscopic Characterization
NMR Spectral Analysis
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¹H NMR (CDCl₃):
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Aldehyde proton: δ 9.8–10.2 ppm (singlet).
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Piperidine protons: δ 2.4–2.7 ppm (multiplet, –N–CH₂–).
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Aromatic protons: δ 7.2–7.9 ppm (multiplet, J = 8–10 Hz for fluorine coupling).
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IR Spectroscopy
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Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).
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Peaks at ~2800 cm⁻¹ (C–H stretches in piperidine).
Parameter | Value |
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LD₅₀ (oral, rat) | >2000 mg/kg (estimated) |
Skin Irritation | Mild to moderate |
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